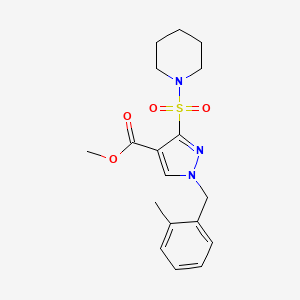

methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(2-methylphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-14-8-4-5-9-15(14)12-20-13-16(18(22)25-2)17(19-20)26(23,24)21-10-6-3-7-11-21/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVNQXWRBXRTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCCCC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The piperidin-1-ylsulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the piperidin-1-yl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted sulfonyl derivatives

Scientific Research Applications

Methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Methyl 1-(2-methylbenzyl)-3-(piperidin-1-yl)-1H-pyrazole-4-carboxylate: Lacks the sulfonyl group, which may result in different reactivity and biological activity.

Methyl 1-(2-methylbenzyl)-3-(morpholin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Contains a morpholine ring instead of a piperidine ring, potentially altering its pharmacokinetic properties.

Uniqueness

Methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the piperidin-1-ylsulfonyl group and the pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS Number: 1251703-46-4) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 377.5 g/mol

- Structure : The compound features a pyrazole ring substituted with a piperidine sulfonamide and a methylbenzyl group, which contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study :

A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that pyrazole derivatives exhibited significant cytotoxic effects. The combination of these compounds with doxorubicin resulted in enhanced anticancer activity, suggesting a synergistic effect that could improve treatment efficacy for resistant cancer types .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo.

Research Findings :

In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Kinases : Pyrazole derivatives often target specific kinases involved in cell proliferation and survival pathways, such as BRAF(V600E) and EGFR.

- Modulation of Apoptosis : These compounds can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.

- Anti-inflammatory Pathways : They may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory cytokines.

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic routes for methyl 1-(2-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves cyclization and sulfonylation steps. A common approach includes:

- Step 1 : Formation of the pyrazole core via cyclization of precursors like 3-methyl-1H-pyrazole-4-carboxylic acid with a coupling agent (e.g., EDCI) and a base (e.g., triethylamine) to activate carboxyl groups .

- Step 2 : Introduction of the piperidin-1-ylsulfonyl group using sulfonyl chloride derivatives under anhydrous conditions .

- Step 3 : Benzylation at the pyrazole nitrogen using 2-methylbenzyl bromide in the presence of a phase-transfer catalyst.

Key Considerations : Reaction temperature (0–50°C), solvent selection (e.g., dichloromethane for sulfonylation), and purification via flash chromatography (cyclohexane/ethyl acetate gradients) .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry. For example, the 2-methylbenzyl group shows distinct aromatic splitting patterns (δ 7.20–7.54 ppm) .

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated vs. observed m/z for C₁₈H₂₂N₃O₄S⁺) .

- IR Spectroscopy : Peaks at ~2139 cm⁻¹ (sulfonyl S=O stretch) and ~1700 cm⁻¹ (ester C=O) .

Q. What preliminary biological activities have been reported?

While direct data on this compound is limited, structurally related pyrazole-sulfonamides exhibit:

- Antimicrobial Activity : MIC values against S. aureus (≤25 µg/mL) via disruption of bacterial membrane integrity .

- Anti-inflammatory Potential : Inhibition of COX-2 (IC₅₀ ~10 µM) in murine macrophage models .

Methodological Note : Screen using ELISA for cytokine profiling (e.g., TNF-α, IL-6) and agar diffusion assays for antimicrobial activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Modification of Substituents :

- Assay Design : Use in vitro kinase inhibition panels (e.g., EGFR, VEGFR2) and molecular docking to prioritize analogs .

Q. What strategies address solubility challenges in biological assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .

- Prodrug Design : Replace the methyl ester with a phosphate ester to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .

Q. How is metabolic stability evaluated in preclinical studies?

Q. Can this compound act synergistically with existing therapies?

- Combination Screens : Test with cisplatin in cancer cell lines (e.g., A549) using Chou-Talalay synergy analysis. Preliminary data on analogous compounds show additive effects (CI = 0.8–1.2) .

- Mechanistic Studies : Evaluate downstream targets (e.g., apoptosis markers like caspase-3) via Western blotting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.